molecular formula C17H24N2O4S2 B14658181 Thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester CAS No. 41287-37-0

Thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester

Cat. No.: B14658181
CAS No.: 41287-37-0
M. Wt: 384.5 g/mol
InChI Key: HBWWYZMOHJIFTI-UHFFFAOYSA-N
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Description

Thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester is a complex organic compound with a unique structure that includes a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester involves multiple steps. One common method includes the reaction of thiosulfuric acid with a quinoline derivative. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce thiols or sulfides. Substitution reactions can result in various substituted quinoline derivatives.

Scientific Research Applications

Thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition and protein interactions due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester involves its interaction with specific molecular targets. The quinoline moiety allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiosulfuric acid derivatives and quinoline-based molecules. Examples include:

  • Thiosulfuric acid, S-(2-((5-(4-methoxy-2-quinolyloxy)pentyl)amino)ethyl) ester
  • Thiosulfuric acid, S-(2-((5-(4-ethoxy-2-quinolyloxy)pentyl)amino)ethyl) ester

Uniqueness

The uniqueness of thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester lies in its specific structure, which combines the properties of thiosulfuric acid and quinoline. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

41287-37-0

Molecular Formula

C17H24N2O4S2

Molecular Weight

384.5 g/mol

IUPAC Name

4-methyl-2-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline

InChI

InChI=1S/C17H24N2O4S2/c1-14-13-17(19-16-8-4-3-7-15(14)16)23-11-6-2-5-9-18-10-12-24-25(20,21)22/h3-4,7-8,13,18H,2,5-6,9-12H2,1H3,(H,20,21,22)

InChI Key

HBWWYZMOHJIFTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)OCCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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